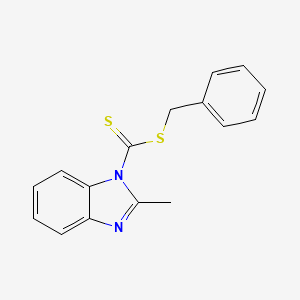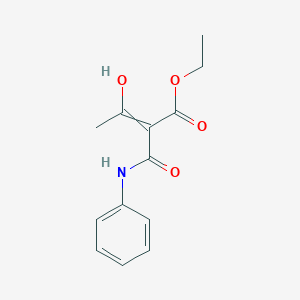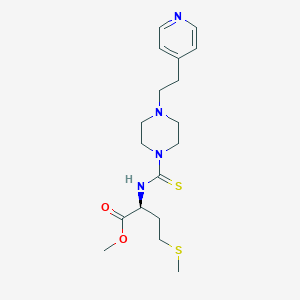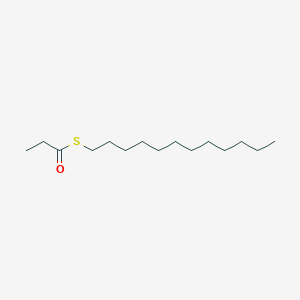
S-Dodecyl propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Dodecyl propanethioate: is an organic compound with the molecular formula C15H30OS. It belongs to the class of thioesters, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Dodecyl propanethioate can be synthesized through the reaction of dodecane-1-thiol with propanoic acid in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as distillation and purification to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: S-Dodecyl propanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecane-1-thiol.
Substitution: Corresponding substituted thioesters.
Applications De Recherche Scientifique
Chemistry: S-Dodecyl propanethioate is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions . It is also used in the synthesis of other organic compounds.
Biology: In biological research, it is used to study the interactions of surfactants with biological membranes and proteins . It helps in understanding the effects of surfactants on cell membranes and protein folding.
Medicine: While not directly used as a drug, this compound is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In industrial applications, it is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties .
Mécanisme D'action
The mechanism of action of S-Dodecyl propanethioate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications to enhance the solubility and dispersion of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
- S-Methyl thioacetate
- S-Ethyl thioacetate
- S-Propyl thioacetate
Comparison: S-Dodecyl propanethioate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain thioesters. This makes it more effective in applications requiring strong emulsifying and dispersing capabilities .
Propriétés
Numéro CAS |
919076-99-6 |
|---|---|
Formule moléculaire |
C15H30OS |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
S-dodecyl propanethioate |
InChI |
InChI=1S/C15H30OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 |
Clé InChI |
ANLHNKUGMDJLMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


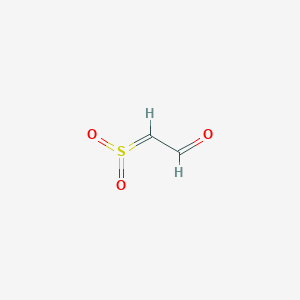

![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
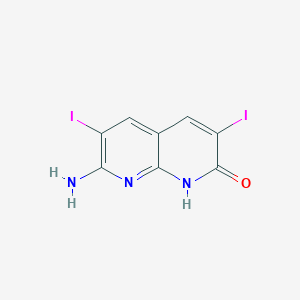
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
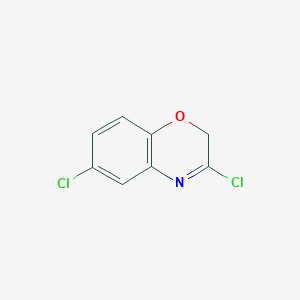

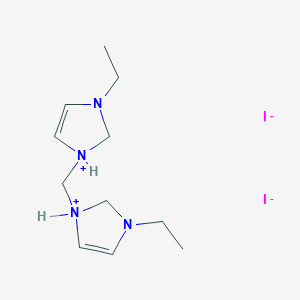

![4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614859.png)
![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
